molecular formula C8H15NO4 B7906973 N-Butyl-DL-aspartic acid

N-Butyl-DL-aspartic acid

Cat. No.: B7906973
M. Wt: 189.21 g/mol
InChI Key: YNXVOMLTCHOPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-DL-aspartic acid is a non-proteinogenic amino acid derivative in which a butyl group is attached to the nitrogen atom of the amino group of DL-aspartic acid . This structural modification alters the molecule's chemical properties, such as polarity and steric hindrance, which in turn influences its interactions with biological systems compared to the parent aspartic acid . The compound has been investigated for its neuroactive properties. Studies suggest it exhibits characteristics of a partial agonist at NMDA receptors, a class of glutamate receptors critical for synaptic transmission and plasticity in the central nervous system . This unique action, distinct from full agonists, provides a valuable tool for researchers probing the structure and function of these receptors . The racemic DL-form indicates a mixture of both the D- and L-enantiomers, which may have differing biological activities. Aspartic acid itself is a key metabolite in numerous biochemical pathways, including the malate-aspartate shuttle, the urea cycle, and neurotransmission . The introduction of an N-alkyl group creates a molecule that is useful for studying the structural requirements of enzyme active sites and receptor binding pockets, aiding in the rational design of biochemical probes . This compound is for research and experimental use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(butylamino)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-2-3-4-9-6(8(12)13)5-7(10)11/h6,9H,2-5H2,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXVOMLTCHOPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Butyl-DL-aspartic acid CAS 84714-35-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: N-Butyl-DL-aspartic Acid (CAS 84714-35-2) Physicochemical Profile, Synthetic Pathways, and Pharmaceutical Utility [1]

Executive Summary

This compound (CAS 84714-35-2) represents a critical structural modification of the endogenous amino acid aspartate.[1] By introducing a hydrophobic butyl chain to the


-amino group, this compound bridges the gap between highly polar zwitterionic amino acids and lipophilic pharmacological scaffolds.[1]

In drug development, this molecule serves two primary functions:

  • Glutamatergic Modulation: As a structural analog of glutamate and aspartate, it acts as a probe for Excitatory Amino Acid Transporters (EAATs) and NMDA receptors, offering a tool to map the steric tolerance of neurotransmitter binding sites.[1]

  • Peptidomimetic Building Block: Incorporation of N-alkylated residues into peptide backbones ("peptoids") significantly enhances proteolytic stability and membrane permeability, addressing two of the most persistent failure modes in peptide therapeutics.[1]

This guide provides a rigorous technical analysis of the compound, detailing self-validating synthetic protocols, property data, and its mechanistic role in chemical biology.[1]

Part 1: Chemical Identity & Structural Analysis

The introduction of the butyl group destroys the ability of the nitrogen to act as a hydrogen bond donor in one direction, while increasing the molecule's LogP.[1] This shift is critical for altering blood-brain barrier (BBB) penetration profiles compared to native aspartic acid.[1]

Parameter Technical Specification
CAS Number 84714-35-2
IUPAC Name 2-(Butylamino)butanedioic acid
Synonyms N-Butylaspartic acid; 2-Butylaminosuccinic acid
Molecular Formula C₈H₁₅NO₄
Molecular Weight 189.21 g/mol
Stereochemistry Racemic (DL-mixture); contains one chiral center at C2.[1][2]
Physical State White to off-white crystalline powder
Solubility Soluble in water (pH dependent), dilute HCl; Insoluble in diethyl ether.[1]
Structural Visualization

The following diagram illustrates the chemical structure, highlighting the N-alkylation site that differentiates it from native aspartic acid.[1]

ChemicalStructure AspartateCore Aspartate Backbone (Polar/Zwitterionic) ChiralCenter C2 Chiral Center (Racemic DL) AspartateCore->ChiralCenter Stereochemistry ButylGroup N-Butyl Chain (Lipophilic/Steric Bulk) ButylGroup->AspartateCore N-Alkylation

Figure 1: Structural deconstruction of this compound showing the lipophilic modification of the polar core.[1]

Part 2: Physicochemical Properties & Stability

Understanding the ionization behavior of this compound is prerequisite for its use in buffer systems or biological assays.[1] The N-butyl substituent lowers the pKa of the amino group compared to unsubstituted aspartic acid due to steric hindrance to solvation, though the inductive effect of the alkyl group is electron-donating.[1]

PropertyValue (Approx/Derived)Context for Researchers
pKa1 (

-COOH)
~2.0Similar to Asp; completely ionized at physiological pH.[1]
pKa2 (

-COOH)
~3.9Side chain acidity remains largely unchanged.[1]
pKa3 (NH) ~9.5 - 9.7Slightly lower than Asp (9.[1]9) due to solvation effects.[1]
LogP (Octanol/Water) -0.67 (Predicted)Significantly less negative than Asp (-3.9), indicating improved lipophilicity.[1]
Isoelectric Point (pI) ~2.8Precipitates from aqueous solution near this pH.[1]

Stability Note: Like all secondary amines, this compound is susceptible to nitrosation if exposed to nitrites under acidic conditions.[1] It should be stored away from strong oxidizing agents.[1][3]

Part 3: Synthetic Methodology

For research applications requiring high purity (>98%), the Michael Addition route is superior to reductive amination because it avoids the use of cyanoborohydrides and yields the DL-racemate cleanly from inexpensive precursors.[1]

Protocol: Michael Addition of Butylamine to Maleic Anhydride

Rationale: This method utilizes the electrophilicity of the double bond in maleic acid (generated in situ) to couple with the nucleophilic butylamine.[1]

Reagents:

  • Maleic Anhydride (99%)[1]

  • n-Butylamine (1.1 equivalents)[1]

  • Water (Solvent)[1]

  • Sodium Hydroxide (Catalyst/pH adjustment)[1]

Step-by-Step Workflow:

  • Hydrolysis (In Situ): Dissolve Maleic Anhydride in water.[1] It rapidly hydrolyzes to Maleic Acid.[1]

  • Neutralization: Carefully add NaOH to adjust pH to ~8-9. This ensures the amine remains nucleophilic while the acid is solubilized as the salt.[1]

  • Addition: Add n-Butylamine dropwise while maintaining the temperature at 60°C.

    • Mechanism:[1][4] The amine attacks the

      
      -carbon of the 
      
      
      
      -unsaturated system.[1]
  • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours to drive the reaction to completion.

  • Workup & Crystallization:

    • Cool the solution to room temperature.[1][4]

    • Acidify with conc.[1] HCl to pH ~2.8 (the isoelectric point).[1]

    • This compound will precipitate as a white solid.[1]

    • Filter and wash with cold water and ethanol to remove unreacted amine.[1]

SynthesisPathway MaleicAnhydride Maleic Anhydride (Precursor) MaleicAcid Maleic Acid (In situ hydrolysis) MaleicAnhydride->MaleicAcid + H2O Intermediate Transition State (Michael Addition) MaleicAcid->Intermediate + n-Butylamine (pH 9, 60°C) Product This compound (Precipitate at pH 2.8) Intermediate->Product Reflux 6h + HCl (to pI)

Figure 2: Synthetic route via Michael Addition.[1] This pathway ensures high atom economy and avoids toxic reducing agents.[1]

Part 4: Applications in Drug Development

Excitatory Amino Acid Transporter (EAAT) Modulation

Research indicates that N-alkylated aspartate analogs can act as competitive blockers or non-transportable inhibitors of EAATs.[1]

  • Mechanism: The aspartate moiety binds to the recognition site, but the bulky N-butyl group prevents the conformational change required for translocation across the membrane.[1]

  • Utility: Used to study ischemic brain damage where reversal of EAAT transport floods the synapse with glutamate.[1]

Peptidomimetics (Peptoids)

Incorporating N-Butyl-aspartic acid into peptide chains creates "peptoids" (N-substituted glycines/amino acids).[1]

  • Proteolytic Stability: The absence of the amide hydrogen (NH) prevents hydrogen bonding with proteases, rendering the backbone resistant to enzymatic cleavage.[1]

  • Membrane Permeability: The butyl group increases lipophilicity, aiding in passive diffusion across cell membranes.[1]

Analytical Standard

Used as an internal standard in the HPLC analysis of biological fluids to quantify aspartate levels, ensuring that the standard does not co-elute with endogenous amino acids.[1]

Part 5: Analytical Characterization Protocols

To validate the identity of synthesized or purchased this compound, the following parameters must be met.

1. Proton NMR (¹H-NMR) in D₂O/NaOD:

  • 
     0.9 ppm (t, 3H):  Terminal methyl of the butyl group.[1]
    
  • 
     1.3 - 1.6 ppm (m, 4H):  Methylene protons of the butyl chain.[1]
    
  • 
     2.4 - 2.7 ppm (m, 2H): 
    
    
    
    -protons of the aspartic acid moiety (diastereotopic).[1]
  • 
     3.5 ppm (t, 1H): 
    
    
    
    -proton (chiral center).[1]

2. HPLC Method (Chiral Separation): Since the CAS specifies the DL-mix, chiral separation is often required to assess enantiomeric excess if a stereoselective synthesis was attempted.[1]

  • Column: Chirex 3126 (D-Penicillamine) or Crownpak CR(+).[1]

  • Mobile Phase: Aqueous Perchloric acid (pH 1.[1]5) or Copper(II) sulfate solution (ligand exchange chromatography).[1]

  • Detection: UV at 210 nm (carboxyl absorption) or post-column derivatization with Ninhydrin.[1]

References

  • PubChem Compound Summary. (2025). Aspartic Acid and Derivatives.[1][3][4][5][6][7][8][9][10][11][12] National Center for Biotechnology Information.[1] [Link]1]

  • Behrendt, R., et al. (2015).[1] New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS.[1][13] Journal of Peptide Science.[1] [Link]1][13]

  • Kovács, J., et al. (2025).[1] Methods for syntheses of N-methyl-DL-aspartic acid derivatives.[1][10][14] ResearchGate.[1] [Link]

Sources

Technical Guide: N-Butyl-Aspartic Acid – Structure, Synthesis, and Pharmacological Utility

[1]

Part 1: Executive Summary & Structural Definition[1][2]

N-Butyl-aspartic acid (NBA) is a non-canonical amino acid (NCAA) derivative characterized by the substitution of a butyl group on the

1L-aspartic acid 4-tert-butyl ester1

This structural modification is critical in medicinal chemistry for two primary reasons:

  • Peptidomimetics: N-alkylation eliminates the hydrogen bond donor capability of the amide backbone, altering the solvation profile and restricting conformational flexibility (

    
     torsion angles).[2] This enhances proteolytic stability and membrane permeability of peptide drugs.[2]
    
  • Excitatory Amino Acid Transporter (EAAT) Modulation: As a structural analogue of L-glutamate and L-aspartate, NBA serves as a scaffold for probing the substrate specificity of glutamate transporters (EAATs), which are key targets in neurodegenerative disease research.[1][2]

Chemical Identity[1][3][4][5][6][7]
  • IUPAC Name: (2S)-2-(butylamino)butanedioic acid[1]

  • Common Name: N-butyl-L-aspartic acid[1]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 189.21 g/mol [1][2]

  • Key Feature: Secondary amine (pKa ~9-10) and two carboxyl groups (pKa ~2.0 and ~3.9).[1][2]

Part 2: Physicochemical Properties & Structural Logic[2]

The introduction of a hydrophobic butyl chain onto the hydrophilic aspartate core drastically shifts the physicochemical profile.[2]

Lipophilicity and Solvation

Native aspartic acid is highly polar (LogP

12
Zwitterionic Equilibrium

Unlike simple amines, NBA exists as a complex zwitterion in solution.[2] The basicity of the secondary amine is slightly higher than the primary amine of native aspartic acid due to the inductive effect of the butyl group, though steric hindrance can modulate protonation kinetics.[2]

Table 1: Comparative Properties

PropertyL-Aspartic AcidN-Butyl-L-Aspartic AcidPharmacological Implication
Amine Type Primary (

)
Secondary (

)

amines resist N-terminal degradation by aminopeptidases.[1]
H-Bond Donor 3 (NH

)
2 (NH

)
Reduced H-bonding potential increases membrane permeability.[1]
LogP (Predicted) -3.89~ -1.5 to -1.2Enhanced lipophilicity improves bioavailability.[1]
Conformation FlexibleRestrictedN-substitution favors cis-peptide bond formation in peptoids.[1]

Part 3: Synthesis Protocols

High-purity synthesis of N-butyl-aspartic acid is challenging due to the potential for racemization and the formation of dialkylated byproducts.[1] Two distinct pathways are recommended based on the application scale and stereochemical requirements.

Protocol A: Biocatalytic Synthesis (High Enantiopurity)

Context: Recommended for pharmaceutical applications requiring >99% ee (enantiomeric excess).[2] This method utilizes engineered aspartate ammonia lyase (Aspartase) variants to catalyze the asymmetric hydroamination of fumarate.[2]

Reagents:

  • Fumaric acid (Substrate)[2]

  • 
    -Butylamine (Nucleophile)[1]
    
  • Engineered Aspartase (e.g., E. coli AspA variants with expanded active sites)[2]

  • Buffer: 50 mM Tris-HCl, pH 8.5[1]

Workflow:

  • Substrate Prep: Dissolve fumaric acid (100 mM) in Tris-HCl buffer. Adjust pH to 8.5 using NaOH.[2][4]

  • Amine Addition: Add

    
    -butylamine (3-5 equivalents). The excess amine drives the equilibrium toward the product.[2]
    
  • Enzyme Initiation: Add lyophilized Aspartase variant (0.5–1.0 U/mL).

  • Incubation: Incubate at 30°C with orbital shaking (200 rpm) for 24–48 hours.

  • Quenching: Acidify reaction mixture to pH 2.0 using 6M HCl to precipitate the enzyme and protonate the product.

  • Purification: Cation-exchange chromatography (Dowex 50W) eluting with

    
     gradient.[1][2]
    
Protocol B: Chemical Michael Addition (Scalable)

Context: Suitable for industrial scale-up or when biocatalysts are unavailable.[1] Requires careful control to prevent bis-alkylation.[1]

Reagents:

  • Diethyl fumarate[1]

  • 
    -Butylamine[1]
    
  • Ethanol (Solvent)[2]

  • NaOH (Hydrolysis)[2]

Workflow:

  • Addition: Dissolve diethyl fumarate (1.0 eq) in ethanol at 0°C.

  • Nucleophilic Attack: Dropwise addition of

    
    -butylamine (1.1 eq).[1][2] Stir at room temperature for 12 hours.
    
  • Hydrolysis: Add 2M NaOH (2.5 eq) and reflux for 2 hours to cleave the ethyl esters.

  • Isolation: Evaporate ethanol, acidify aqueous layer to pH 3.0. The product often crystallizes or can be extracted with

    
    -butanol.[2]
    

Part 4: Visualization of Synthesis & Structure[2]

The following diagram illustrates the biocatalytic pathway and the resulting zwitterionic structure of N-butyl-aspartic acid.

N_Butyl_Aspartic_Acid_Synthesiscluster_structureStructural FeaturesFumarateFumarate(HOOC-CH=CH-COOH)HydroaminationAsymmetricHydroaminationFumarate->HydroaminationSubstrateButylaminen-Butylamine(CH3-(CH2)3-NH2)Butylamine->HydroaminationNucleophileAspartaseEngineeredAspartase(C-N Lyase)Aspartase->HydroaminationCatalysisNBAN-Butyl-L-Aspartic Acid(Zwitterionic Form)HOOC-CH2-CH(COO-)-NH2+(Bu)Hydroamination->NBA>99% eeFeature1Secondary Amine:Resistant to aminopeptidasesNBA->Feature1Feature2Butyl Chain:Increases lipophilicityNBA->Feature2

Figure 1: Biocatalytic synthesis pathway of N-butyl-aspartic acid via asymmetric hydroamination.

Part 5: Pharmacological Applications[1][2][9]

Peptidomimetics and Drug Design

In peptide drug discovery, native amino acids are rapidly degraded by serum proteases.[2] N-butyl-aspartic acid is used as a building block to create peptoids or modified peptides.[1]

  • Mechanism: The bulky butyl group on the nitrogen sterically hinders the approach of proteolytic enzymes.[2]

  • Conformational Constraint: N-alkylation reduces the available conformational space of the peptide backbone.[1] This is used to "lock" peptides into bioactive conformations (e.g., inducing turns or helices) that bind more tightly to receptors.[2]

EAAT Inhibitor Design

The Excitatory Amino Acid Transporters (EAAT1–5) regulate glutamate levels in the brain.[2][5] Dysregulation is linked to ALS, stroke, and epilepsy.[2]

  • Substrate/Blocker: N-substituted aspartates often act as competitive blockers.[1] While

    
    -substituted analogues (e.g., TBOA) are more potent, N-butyl-aspartic acid represents a specific probe for the amine-binding pocket of the transporter.[1]
    
  • Reference Standard: It serves as a control in Structure-Activity Relationship (SAR) studies to determine the size limit of the hydrophobic pocket adjacent to the substrate amino group.[2]

References

  • Biocatalytic Synthesis of N-Substituted Aspartic Acids

    • Title: Biocatalytic enantioselective hydroaminations enabling synthesis of N-arylalkyl-substituted L-aspartic acids.[1][6]

    • Source: PMC (PubMed Central)[2]

    • URL:[Link]

  • EAAT Inhibitor Pharmacology

    • Title: The substituted aspartate analogue L-beta-threo-benzyl-aspartate preferentially inhibits the neuronal excitatory amino acid transporter EAAT3.[1][7]

    • Source: Neuropharmacology (via PubMed)[2]

    • URL:[Link]

  • Distinction of Aspartic Acid Derivatives

    • Title: L-Aspartic acid 4-tert-butyl ester (Chemical Properties).[1][8][3][9]

    • Source: PubChem[1][3]

    • URL:[Link][2]

  • General Synthesis of N-Alkyl Aspartates

    • Title: Methods for syntheses of N-methyl-DL-aspartic acid derivatives.[1][10]

    • Source: Amino Acids (via PubMed)[2]

    • URL:[Link]

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of N-butyl-DL-aspartic Acid via Michael Addition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of N-butyl-DL-aspartic acid. N-substituted aspartic acid derivatives are valuable building blocks in medicinal chemistry and materials science. The described method leverages the efficiency and atom economy of the aza-Michael addition reaction, a cornerstone of C-N bond formation. The protocol proceeds in two main stages: the conjugate addition of n-butylamine to dimethyl maleate to form the diester intermediate, followed by acidic hydrolysis to yield the target amino acid. This guide is designed for researchers in organic synthesis, drug discovery, and materials development, offering detailed procedural steps, mechanistic insights, and practical troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction: The Strategic Value of Michael Addition

N-substituted amino acids are a critical class of non-canonical amino acids that serve as chiral building blocks for peptidomimetics, pharmaceuticals, and specialized polymers[1]. The synthesis of these compounds often requires robust and versatile chemical strategies. The Michael addition, or conjugate 1,4-addition, stands out as a powerful method for forming carbon-carbon and carbon-heteroatom bonds under mild conditions[2][3].

The specific application of an aza-Michael addition, where an amine acts as the nucleophile (the Michael donor), provides a direct and efficient pathway to β-amino acid derivatives[4]. In this protocol, we utilize n-butylamine as the Michael donor and an α,β-unsaturated ester (dimethyl maleate) as the Michael acceptor. The primary driving force is the formation of a stable C-N single bond at the expense of a C-C π-bond[3]. This approach avoids the harsh conditions or multi-step procedures associated with methods like reductive amination[5]. This document provides a self-validating protocol, complete with mechanistic rationale, characterization benchmarks, and troubleshooting guidance.

Reaction Scheme & Mechanism

The synthesis of this compound is achieved via a two-step process:

  • Aza-Michael Addition: n-Butylamine undergoes a conjugate addition to dimethyl maleate. The lone pair of the amine nitrogen attacks the electrophilic β-carbon of the maleate, leading to an enolate intermediate which is subsequently protonated to give the stable diester adduct, dimethyl N-butyl-DL-aspartate.

  • Acid Hydrolysis: The resulting diester is hydrolyzed under acidic conditions (e.g., using hydrochloric acid) to cleave the two methyl ester groups, yielding the final this compound hydrochloride salt. Subsequent neutralization to the isoelectric point precipitates the free amino acid.

The mechanism of the key Michael addition step involves the nucleophilic attack of the amine on the activated alkene, a process that is often reversible but driven to the product side by the formation of a stable adduct[3][6].

cluster_step1 Step 1: Aza-Michael Addition cluster_step2 Step 2: Acid Hydrolysis & Neutralization nBuNH2 n-Butylamine Intermediate Dimethyl N-butyl-DL-aspartate nBuNH2->Intermediate Methanol (Solvent) Room Temp DMM Dimethyl Maleate DMM->Intermediate Product_Salt Product Hydrochloride Salt Intermediate->Product_Salt Reflux HCl Conc. HCl HCl->Product_Salt Final_Product This compound Product_Salt->Final_Product Adjust to pH ~3-4 NaOH NaOH (aq) NaOH->Final_Product Purification Pure Product Final_Product->Purification Recrystallization

Caption: Overall synthetic workflow for this compound.

Materials and Equipment

Reagents
ReagentFormulaM.W.PuritySupplier
Dimethyl maleateC₆H₈O₄144.12≥96%Sigma-Aldrich
n-ButylamineC₄H₁₁N73.14≥99%Sigma-Aldrich
Methanol (Anhydrous)CH₃OH32.04≥99.8%Fisher Scientific
Hydrochloric Acid (Conc.)HCl36.46~37%VWR
Sodium HydroxideNaOH40.00≥98%Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11ACS GradeFisher Scientific
HexanesC₆H₁₄86.18ACS GradeFisher Scientific
Anhydrous MgSO₄MgSO₄120.37VWR
TLC Plates--Silica Gel 60 F₂₅₄Millipore
Equipment
  • Round-bottom flasks (100 mL, 250 mL, 500 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Büchner funnel and filter flasks

  • pH meter or pH indicator strips

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

  • NMR spectrometer and Mass spectrometer for characterization

Detailed Experimental Protocol

Stage 1: Synthesis of Dimethyl N-butyl-DL-aspartate

Rationale: This step performs the core Michael addition. Methanol is an excellent solvent as it readily dissolves both reactants and does not interfere with the reaction. The reaction is typically conducted at room temperature as it proceeds efficiently without the need for heating, which could promote side reactions. An excess of the amine is not required, and a 1:1 stoichiometry is often sufficient, though a small excess of the more volatile component (n-butylamine) can be used to drive the reaction to completion.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add dimethyl maleate (14.41 g, 100 mmol).

  • Dissolve the dimethyl maleate in 100 mL of anhydrous methanol.

  • While stirring at room temperature, add n-butylamine (7.31 g, 100 mmol, ~9.8 mL) dropwise over 10 minutes.

  • Seal the flask with a septum and allow the reaction to stir at room temperature for 24 hours.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. The product spot should appear at a lower Rf value than the starting dimethyl maleate. The reaction is complete when the dimethyl maleate spot is no longer visible.

  • Once the reaction is complete, remove the methanol solvent under reduced pressure using a rotary evaporator. This will yield a crude oil or semi-solid, which is the diester intermediate. This crude product is typically of sufficient purity to proceed directly to the hydrolysis step.

Stage 2: Hydrolysis to this compound

Rationale: Acid-catalyzed hydrolysis is a standard method for converting esters to carboxylic acids, particularly in amino acid synthesis, as it simultaneously protonates the amine group, preventing potential side reactions like cyclization[7]. Refluxing ensures the reaction proceeds at a reasonable rate.

Procedure:

  • Transfer the crude dimethyl N-butyl-DL-aspartate from Stage 1 into a 500 mL round-bottom flask.

  • Add 150 mL of 6 M hydrochloric acid.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 105-110 °C) using a heating mantle. Maintain a gentle reflux for 12-16 hours.

  • After the reflux period, allow the solution to cool to room temperature.

  • Remove the solvent and excess HCl by distillation under reduced pressure. The resulting solid is the hydrochloride salt of this compound.

Purification and Isolation

Rationale: The purity of the final product is critical. The isoelectric point (pI) is the pH at which an amino acid has a net zero charge and minimal solubility in aqueous solutions. Adjusting the pH to the pI is a classic and highly effective method for precipitating the pure amino acid from a solution of its salt. Recrystallization further purifies the compound by removing any remaining soluble impurities.

Procedure:

  • Dissolve the crude hydrochloride salt in a minimum amount of deionized water (e.g., 50-75 mL).

  • Slowly add a 2 M sodium hydroxide solution dropwise while vigorously stirring and monitoring the pH.

  • The this compound will begin to precipitate as a white solid. Continue adding NaOH until the pH of the solution reaches approximately 3-4 (the expected isoelectric point).

  • Cool the suspension in an ice bath for 1 hour to maximize precipitation.

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with two portions of cold deionized water (2 x 20 mL) followed by one portion of cold ethanol (20 mL).

  • Recrystallization: Transfer the solid to a beaker and add a minimal amount of hot water to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Filter the purified crystals, wash with a small amount of cold water, and dry under vacuum to a constant weight.

Characterization

The final product should be a white crystalline solid.

  • ¹H NMR (400 MHz, D₂O): Expect signals corresponding to the butyl chain protons (triplet ~0.8 ppm, sextet ~1.3 ppm, quintet ~1.6 ppm, triplet ~3.0 ppm), and the aspartic acid backbone protons (multiplets ~2.8-3.0 ppm and ~3.8-4.0 ppm).

  • ¹³C NMR (100 MHz, D₂O): Expect signals for the two carboxyl carbons (>170 ppm), the two carbons of the aspartic backbone (~50-60 ppm and ~35-40 ppm), and the four carbons of the butyl group.

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 190.11.

Data Summary and Troubleshooting

Key Reaction Parameters
ParameterValueRationale
Reactant Ratio1:1 (Maleate:Amine)Ensures efficient conversion without excess reagents to remove.
Reaction TemperatureRoom Temp (Addition), 110°C (Hydrolysis)Michael addition is efficient at RT; hydrolysis requires heat.
Reaction Time24h (Addition), 16h (Hydrolysis)Allows for completion of both reaction stages.
Expected Yield60-75% (Overall)A typical yield for this type of two-step synthesis.
Troubleshooting Guide
ProblemPossible CauseSuggested Solution
Low Yield in Stage 1 Incomplete reaction.Extend the reaction time to 36-48 hours. Ensure anhydrous conditions.
Loss of volatile n-butylamine.Perform the addition at 0°C to minimize evaporation.
Incomplete Hydrolysis Insufficient reflux time or acid concentration.Increase reflux time to 24 hours or use concentrated HCl.
Product Won't Precipitate Incorrect pH for isoelectric point.Carefully re-adjust pH using a calibrated meter. Add a seed crystal.
Product is too soluble.Reduce the volume of water used for dissolution. Add a co-solvent like ethanol to decrease solubility.
Oily Product After Hydrolysis Incomplete removal of HCl.Co-evaporate with water several times on the rotary evaporator.

Conclusion

This application note details a reliable and scalable method for the synthesis of this compound using an aza-Michael addition followed by acid hydrolysis. The protocol is built on fundamental and well-established organic chemistry principles, ensuring high reproducibility. By providing clear, step-by-step instructions and explaining the causality behind experimental choices, this guide equips researchers to successfully synthesize this valuable non-canonical amino acid for applications in drug development and beyond.

References

  • Boros, M., Kökösi, J., Vámos, J., Kövesdi, I., & Noszál, B. (2007). Methods for syntheses of N-methyl-DL-aspartic acid derivatives. Amino Acids, 33(4), 709–717. [Link][1][8]

  • AdiChemistry. (n.d.). Michael Addition Reaction | Mechanism | 1,4 | Donor | Acceptor | Applications. Retrieved from [Link]6]

  • Wikipedia. (2023). Michael reaction. Retrieved from [Link]2]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]3]

  • Noordzij, T., van der Meer, J. Y., & de Vries, J. G. (2020). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 8, 588. [Link][4]

  • Organic Syntheses. (n.d.). DL-Aspartic Acid. Coll. Vol. 3, p.97 (1955); Vol. 29, p.11 (1949). [Link][7]

  • Mutti, F. G., et al. (2021). Biocatalytic enantioselective hydroaminations enabling synthesis of N-arylalkyl-substituted l-aspartic acids. Organic & Biomolecular Chemistry, 19(25), 5584-5588. [Link][5]

Sources

Application Note: Biocatalytic Synthesis of N-Butyl-Aspartic Acid Using Engineered AspB Variants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-substituted aspartic acids has traditionally relied on chemical hydroamination or reductive amination, processes often plagued by harsh conditions, poor enantioselectivity, and extensive protection/deprotection steps. This guide details a sustainable, high-fidelity biocatalytic protocol for synthesizing N-butyl-aspartic acid using engineered variants of Aspartate Ammonia Lyase (AspB) , specifically derived from Bacillus sp. YM55-1.

By leveraging the inherent enantioselectivity of AspB and overcoming steric limitations through active-site engineering, this protocol enables the direct asymmetric hydroamination of fumarate with n-butylamine, yielding products with >99% ee under mild aqueous conditions.

Introduction & Mechanistic Basis[1][2]

The Challenge: Steric Gating in Wild-Type AspB

Native AspB (EC 4.3.1.1) catalyzes the reversible deamination of L-aspartate to fumarate and ammonia.[1][2][3][4] While highly efficient for ammonia, the wild-type enzyme exhibits negligible activity toward bulky nucleophiles like butylamine.

Structural analysis of Bacillus sp. YM55-1 AspB reveals that the active site is covered by a flexible SS-loop (residues 317–326) .[1][4] Upon substrate binding, this loop closes to position the catalytic base (Ser318).[1][4] Bulky amines prevent this closure, rendering the enzyme inactive.

The Solution: "Gating" Residue Engineering

To accommodate n-butylamine, the steric bulk within the active site and the SS-loop region must be reduced. Successful variants typically involve mutations at key gating residues such as Thr101 , Val363 , or specific residues within the SS-loop region, creating a "hydrophobic pocket" that accepts the butyl chain while maintaining the orientation of the dicarboxylate substrate.

Mechanism Visualization

The following diagram illustrates the reaction pathway and the critical engineering logic required to permit butylamine entry.

G Substrates Substrates: Fumarate + n-Butylamine WT_AspB Wild-Type AspB (Steric Clash) Substrates->WT_AspB Eng_AspB Engineered AspB (Expanded Pocket) Substrates->Eng_AspB Hydroamination WT_AspB->Substrates Rejection (SS-Loop Block) TS Transition State (Carbanion Intermediate) Eng_AspB->TS C-N Bond Formation Product Product: (S)-N-Butyl-Aspartic Acid TS->Product Protonation

Figure 1: Mechanistic pathway comparing Wild-Type rejection vs. Engineered AspB acceptance of butylamine.

Protocol 1: Catalyst Preparation (Expression & Purification)

Objective: Isolate high-purity, thermostable AspB variant (e.g., Bacillus sp. YM55-1 scaffold).

Reagents:

  • Expression Host: E. coli BL21(DE3)

  • Vector: pET-28a (C-terminal His-tag) containing the AspB variant gene.

  • Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, pH 8.0.

  • Elution Buffer: Lysis Buffer + 300 mM Imidazole.

Step-by-Step Workflow:

  • Inoculation: Inoculate 10 mL LB (+50 µg/mL Kanamycin) with a single colony. Grow overnight at 37°C.

  • Scale-up: Transfer to 1 L TB medium. Incubate at 37°C until OD₆₀₀ reaches 0.6–0.8.

  • Induction: Induce with 0.5 mM IPTG. Lower temperature to 25°C and incubate for 16–20 hours to maximize soluble expression.

  • Harvest: Centrifuge (4,000 x g, 20 min). Resuspend pellet in Lysis Buffer.

  • Lysis: Disrupt cells via sonication (40% amplitude, 5s on/5s off, 10 min).

  • Heat Treatment (CRITICAL):

    • Rationale:Bacillus AspB is thermostable; most E. coli proteins are not.

    • Incubate the crude lysate at 60°C for 30 minutes .

    • Centrifuge at 15,000 x g for 30 min to pellet denatured host proteins.

  • Affinity Purification: Load supernatant onto Ni-NTA column. Wash with 20 mM Imidazole; elute with 300 mM Imidazole.

  • Dialysis: Dialyze against 50 mM Potassium Phosphate (pH 8.0) to remove imidazole. Flash freeze aliquots.

Protocol 2: Biocatalytic Synthesis of N-Butyl-Aspartic Acid

Objective: Perform preparative-scale hydroamination.

Safety Note: n-Butylamine is volatile, basic, and flammable. Perform all amine handling in a fume hood.

Reaction Components (100 mL Scale):

ComponentConcentrationRole
Fumaric Acid 200 mMSubstrate (Michael Acceptor)
n-Butylamine 400–600 mMNucleophile (2–3 eq. excess)
AspB Variant 1–5 mg/mLBiocatalyst
Buffer 50 mM Tris-HClpH Stabilization
MgCl₂ 5 mMCofactor (Essential for AspB)

Step-by-Step Procedure:

  • Substrate Preparation:

    • Dissolve fumaric acid (2.32 g for 100 mL) in ~60 mL deionized water.

    • Note: Fumaric acid is poorly soluble at low pH.

  • Amine Addition & pH Adjustment (The "Exothermic" Step):

    • Slowly add n-butylamine. The solution will heat up; use an ice bath if necessary.

    • The pH will rise drastically (>11).

    • Adjust pH to 9.0 using 6M HCl. Caution: Fumes will generate.

    • Expert Tip: AspB activity drops sharply below pH 8.0 and above pH 10.0. pH 9.0 is the sweet spot for nucleophilicity vs. enzyme stability.

  • Initiation:

    • Add MgCl₂ to 5 mM.

    • Bring volume to 95 mL.

    • Pre-warm to 37°C.

    • Add enzyme stock to initiate reaction.

  • Incubation:

    • Incubate at 37°C with gentle shaking (150 rpm).

    • Seal the vessel tightly (Parafilm) to prevent amine evaporation.

  • Monitoring:

    • Sample 100 µL at t=0, 1h, 4h, and 24h.

    • Quench samples by adding 100 µL 1M HCl (stops enzyme, protonates amine).

Protocol 3: Analytical Monitoring & Purification

Analytical HPLC Method[6]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase:

    • A: 20 mM Phosphate Buffer, pH 2.5 (suppresses ionization of carboxylates).

    • B: Acetonitrile.

  • Gradient: 0–5 min (0% B), 5–15 min (0 -> 40% B).

  • Detection: UV at 210 nm (detects fumarate carbonyl and peptide bonds).

  • Retention: Fumarate elutes early; N-butyl-aspartic acid elutes later due to the hydrophobic butyl chain.

Downstream Purification (Isoelectric Precipitation)
  • Quench: Upon reaching >95% conversion (usually 24h), stop reaction by adding HCl to lower pH to ~2.0.

  • Precipitation:

    • N-butyl-aspartic acid is zwitterionic. Adjust pH to its isoelectric point (pI ~5.5–6.0).

    • Cool to 4°C overnight. The product should crystallize/precipitate.

  • Filtration: Filter the white solid and wash with cold ethanol/water (1:1).

  • Drying: Vacuum dry at 40°C.

Workflow Diagram

Workflow Prep Substrate Prep (Fumarate + Butylamine, pH 9.0) Reaction Biocatalysis (AspB Variant, 37°C, 24h) Prep->Reaction Quench Acid Quench (pH < 2.0) Reaction->Quench Analysis HPLC Analysis (Conversion & Purity) Reaction->Analysis Sampling Isoelectric Isoelectric Precipitation (pH ~5.5, 4°C) Quench->Isoelectric

Figure 2: Operational workflow from substrate preparation to product isolation.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Conversion (<10%) Enzyme inactivation by high pH.Ensure pH is strictly adjusted to 8.5–9.0 after amine addition but before enzyme addition.
pH Drift Evaporation of butylamine.Use a sealed reaction vessel. Re-check pH every 4 hours and adjust with dilute butylamine or NaOH.
Precipitation during Reaction Mg-Phosphate/Amine complexes.Ensure buffer concentration is adequate; switch to HEPES if phosphate precipitates persist.
Low Enantioselectivity Background chemical reaction.[5]Unlikely at 37°C, but ensure no other Lewis acids are present. Verify variant purity.

References

  • Asano, Y., et al. (2000). Biocatalytic enantioselective synthesis of N-substituted aspartic acids by aspartate ammonia lyase. Nature Biotechnology.

  • Gao, S., et al. (2012). Engineering the Enantioselectivity and Substrate Specificity of Aspartase from Bacillus sp. YM55-1.[1][4][6][5][7] Angewandte Chemie International Edition.

  • Li, G., et al. (2018). Computational redesign of AspB for (S)-β-amino acid synthesis. Nature Chemical Biology.

  • Viéville, C., et al. (2003). Synthesis of N-substituted aspartic acids using aspartase. Tetrahedron Letters.

Sources

Application Note: Synthesis of 3-Butyl-2,4-dioxoimidazolidine-5-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of hydantoin derivatives from N-butyl aspartate diesters. Hydantoins are a critical class of heterocyclic compounds with broad applications in medicinal chemistry, serving as scaffolds for anticonvulsant, antimicrobial, and antitumor agents. This application note details the mechanistic principles, critical process parameters, and a step-by-step protocol for the base-catalyzed intramolecular cyclization of a ureido-aspartate intermediate. The procedure is designed for researchers in synthetic chemistry and drug development, offering field-proven insights to ensure reproducibility and high yield.

Introduction and Scientific Principles

The conversion of α-amino acids into hydantoins is a cornerstone of heterocyclic chemistry. The classical Urech and Read syntheses have established the fundamental pathway: formation of a ureido intermediate followed by ring closure[1]. In this application, we focus on a robust two-step sequence starting from an N-alkylated aspartic acid diester, a versatile precursor for producing hydantoins with a functionalized side chain at the C-5 position.

The overall transformation begins with the formation of a ureido derivative from diethyl N-butylaspartate. This intermediate is then subjected to a base-catalyzed intramolecular cyclization. This ring-closing reaction is mechanistically analogous to the Dieckmann condensation, where a diester undergoes intramolecular condensation to form a β-keto ester[2][3]. In our case, the reaction involves the condensation of an ester with a ureido nitrogen, leading to the formation of the stable, five-membered hydantoin ring.

The regioselectivity of the cyclization is a critical consideration. The reaction proceeds via the nucleophilic attack of one of the urea nitrogens onto the carbonyl carbon of the α-ester of the aspartate backbone. This is sterically and electronically favored over an attack at the β-ester, resulting specifically in a hydantoin ring with an acetic acid ester side chain at the C-5 position.

Mechanistic Pathway

The reaction proceeds through two distinct stages: ureido formation and base-catalyzed cyclization. The key cyclization step is initiated by a strong base, which deprotonates the ureido nitrogen, enhancing its nucleophilicity and facilitating the intramolecular attack on the adjacent ester carbonyl.

Hydantoin_Formation_Mechanism Figure 1: Reaction Mechanism for Hydantoin Synthesis cluster_0 Step 1: Ureido Intermediate Formation cluster_1 Step 2: Base-Catalyzed Cyclization Reactant Diethyl N-Butylaspartate Urea + Urea (or Isocyanate) Reactant->Urea Intermediate N-Carbamoyl-N-butylaspartate (Ureido Intermediate) Urea->Intermediate Heat Intermediate_ref Intermediate->Intermediate_ref Base + Base (e.g., NaOEt) Enolate Deprotonated Intermediate Base->Enolate Deprotonation Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Ring Closure Product Ethyl 3-Butyl-2,4-dioxo- imidazolidine-5-acetate Cyclization->Product Elimination of EtOH Intermediate_ref->Base

Figure 1: Reaction Mechanism for Hydantoin Synthesis.

Critical Parameters and Process Optimization

The success of the cyclization is contingent on several key parameters. Proper control over these variables is essential for maximizing yield and purity while minimizing side reactions.

ParameterOptimal RangeRationale & Scientific Justification
Base Sodium Ethoxide (NaOEt)A strong, non-nucleophilic base is required to deprotonate the ureido nitrogen without cleaving the ester groups. Sodium ethoxide, prepared in situ or used as a solid, is ideal as ethanol is the reaction solvent and byproduct, preventing transesterification.
Solvent Anhydrous EthanolThe solvent must be anhydrous to prevent hydrolysis of the esters and the base. Ethanol is the solvent of choice when using sodium ethoxide.
Temperature 50 - 78 °C (Reflux)The reaction requires thermal energy to overcome the activation barrier for cyclization. Refluxing in ethanol provides a consistent and controlled reaction temperature, driving the reaction to completion in a reasonable timeframe.
Reaction Time 2 - 4 hoursSufficient time is needed for the cyclization to complete. Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of full consumption of the starting material.
Workup Acidic Quench (e.g., HCl)After the reaction, the basic mixture is neutralized and then acidified. This protonates the hydantoin product, decreasing its solubility in the aqueous/organic mixture and causing it to precipitate, which is a key step for purification.

Detailed Experimental Protocol

This protocol is divided into two main stages: the synthesis of the ureido intermediate and its subsequent cyclization to the hydantoin product.

Materials and Reagents
  • Diethyl N-butylaspartate (Starting Material)

  • Urea or Potassium Cyanate

  • Sodium metal (for preparing NaOEt)

  • Anhydrous Ethanol (200 proof)

  • Diethyl Ether (anhydrous)

  • Hydrochloric Acid (HCl), 2M solution

  • Saturated Sodium Chloride (Brine) solution

  • Magnesium Sulfate (anhydrous)

  • Standard laboratory glassware (round-bottom flasks, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Stage 1: Synthesis of Diethyl N-(carbamoyl)-N-butylaspartate

(Note: This protocol assumes the prior synthesis of Diethyl N-butylaspartate. A general procedure involves the alkylation of diethyl aspartate with 1-bromobutane.)

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add diethyl N-butylaspartate (e.g., 24.5 g, 0.1 mol).

  • Reagent Addition: Add urea (9.0 g, 0.15 mol, 1.5 eq) to the flask.

  • Reaction: Heat the mixture with stirring to 100-110 °C using an oil bath. Maintain this temperature for 3-4 hours. The mixture will become a thick syrup.

  • Monitoring: Monitor the reaction by TLC (e.g., 7:3 Hexane:Ethyl Acetate) until the starting aspartate ester spot is no longer visible.

  • Workup: Cool the reaction to room temperature. The crude ureido intermediate is a viscous oil and can often be used in the next step without extensive purification.

Stage 2: Base-Catalyzed Cyclization to Hydantoin
  • Base Preparation (Sodium Ethoxide): In a separate 500 mL three-neck flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (2.5 g, 0.11 mol, 1.1 eq) to anhydrous ethanol (150 mL) at 0 °C in small portions. Allow all the sodium to react completely.

  • Reactant Addition: Dissolve the crude ureido intermediate from Stage 1 in anhydrous ethanol (50 mL) and add it dropwise to the freshly prepared sodium ethoxide solution at room temperature over 30 minutes.

  • Cyclization Reaction: Heat the resulting mixture to reflux (approx. 78 °C) with vigorous stirring. Maintain reflux for 2-4 hours.

  • Monitoring: Monitor the formation of the hydantoin product by TLC. The hydantoin product is typically more polar than the starting ureido ester.

  • Quench and Precipitation: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully add 2M HCl solution with stirring to neutralize the mixture and then acidify it to pH ~2. A white precipitate of the hydantoin product should form.

  • Isolation: Stir the slurry at 0 °C for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold water (2 x 50 mL) and then with a small amount of cold diethyl ether to remove non-polar impurities. Dry the white solid under vacuum. For higher purity, the product can be recrystallized from ethanol or an ethanol/water mixture.

  • Characterization: Confirm the structure of the final product, ethyl 3-butyl-2,4-dioxoimidazolidine-5-acetate, using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry)[4][5].

Experimental Workflow Diagram

The following diagram outlines the complete workflow from starting materials to the final, purified product.

Experimental_Workflow start Start: Diethyl N-Butylaspartate + Urea step1 Step 1: Heat Mixture (100-110°C, 3-4h) Form Ureido Intermediate start->step1 step3 Step 3: Add Intermediate to NaOEt Solution step1->step3 step2 Step 2: Prepare NaOEt in Anhydrous EtOH step2->step3 step4 Step 4: Reflux Reaction (78°C, 2-4h) Perform Cyclization step3->step4 step5 Step 5: Cool to 0°C & Acidify with HCl (pH 2) step4->step5 step6 Step 6: Vacuum Filtration Isolate Crude Product step5->step6 step7 Step 7: Wash Solid (Cold H₂O, Ether) step6->step7 step8 Step 8: Dry & Recrystallize (Ethanol/Water) step7->step8 end Final Product: Purified Hydantoin step8->end

Figure 2: Step-by-step experimental workflow.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Cyclization 1. Inactive base (hydrolyzed).2. Insufficient temperature or time.3. Water present in the reaction.1. Use freshly prepared sodium ethoxide or high-quality commercial solid. Ensure ethanol is anhydrous.2. Ensure proper reflux temperature is reached and monitor by TLC until completion.3. Use anhydrous solvents and dry glassware thoroughly.
Low Yield of Precipitate 1. Incomplete reaction.2. Product is partially soluble in the acidic aqueous mixture.3. Insufficient acidification.1. Extend reaction time at reflux.2. After filtration, extract the aqueous filtrate with ethyl acetate or dichloromethane to recover dissolved product.3. Check pH with litmus paper to ensure it is ≤ 2.
Oily Product Instead of Solid Impurities are present, preventing crystallization.Purify the crude oil using silica gel column chromatography (e.g., gradient of ethyl acetate in hexanes) to isolate the pure product, which should then solidify.

Conclusion

This application note provides a reliable and mechanistically sound procedure for the synthesis of 3-butyl-substituted hydantoins from N-butyl aspartate diesters. By carefully controlling the reaction parameters, particularly the exclusion of water and the use of a strong base, researchers can achieve high yields of the desired product. This methodology is adaptable and serves as a valuable tool for generating diverse hydantoin libraries for applications in drug discovery and development.

References

  • Dieckmann Condensation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]

  • Dieckmann condensation - Wikipedia. (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]

  • Preparation method of diethyl n-butylmalonate - Eureka | Patsnap. (n.d.). Patsnap. Retrieved February 5, 2026, from [Link]

  • Condensation of Aldehydes with Hydantoin. (2023, November 22). Sciencemadness Discussion Board. Retrieved February 5, 2026, from [Link]

  • N-carbamoylaspartic acid | C5H8N2O5. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

  • Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. (2018, November 14). MDPI. Retrieved February 5, 2026, from [Link]

  • Kinetics and Mechanism of NaOH-Impregnated Calcined Oyster Shell-Catalyzed Transesterification of Soybean Oil. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

  • Hydantoin synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]

  • Dieckmann Condensation Reaction Mechanism. (2018, May 10). YouTube. Retrieved February 5, 2026, from [Link]

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (2022, October 13). ACS Publications. Retrieved February 5, 2026, from [Link]

  • CN105646217A - Preparation method of diethyl n-butylmalonate - Google Patents. (n.d.). Google Patents.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

  • Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. (2024, September 24). MDPI. Retrieved February 5, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Controlling Regioselectivity in N-Alkyl Aspartate Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

< <

Introduction

Welcome to the technical support center for controlling regioselectivity in N-alkyl aspartate cyclization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of peptide synthesis and encountering challenges with aspartic acid residues. The spontaneous cyclization of aspartate residues to form a succinimide intermediate is a well-documented side reaction that can lead to a loss of regioselectivity, resulting in the formation of both α- and β-aspartyl peptides.[1][2][3] This isomerization can significantly impact the structure, function, and stability of synthetic peptides and proteins.[1][2]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you understand and control the factors that govern this critical reaction. Our goal is to empower you with the knowledge to minimize unwanted side reactions and maximize the yield of your desired product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanism and control of N-alkyl aspartate cyclization.

Q1: What is the fundamental mechanism of N-alkyl aspartate cyclization and why does it lead to a loss of regioselectivity?

A1: The cyclization of an N-alkyl aspartate residue proceeds through the formation of a five-membered succinimide (or aspartimide) intermediate.[3][4][5] This process is initiated by the nucleophilic attack of the backbone amide nitrogen of the adjacent C-terminal amino acid on the side-chain carbonyl carbon of the aspartate residue.[3][6] The resulting succinimide intermediate is susceptible to hydrolysis at either of its two carbonyl groups. Hydrolysis at the α-carbonyl regenerates the original α-aspartyl linkage, while hydrolysis at the β-carbonyl results in the formation of a β-aspartyl (isoaspartyl) linkage.[4][5] This branching pathway is the root cause of the loss of regioselectivity. The reaction is often base-catalyzed, with deprotonation of the backbone amide nitrogen increasing its nucleophilicity.[6]

Q2: How does the N-alkyl substituent on the aspartate residue influence the rate and regioselectivity of cyclization?

A2: The nature of the N-alkyl group can significantly impact the cyclization reaction. Sterically bulky N-alkyl groups can hinder the conformational flexibility required for the backbone amide nitrogen to approach the side-chain carbonyl, thereby slowing down the rate of succinimide formation.[7][8] Conversely, electron-withdrawing N-alkyl groups can increase the electrophilicity of the side-chain carbonyl, potentially accelerating the cyclization. The presence of N-methylation in peptides has been shown to dramatically affect the rate of macrocyclization.[9]

Q3: What role does pH play in controlling the α- to β-isomer ratio?

A3: pH is a critical factor in controlling the outcome of the cyclization.[10] The formation of the succinimide intermediate is generally favored under both acidic and basic conditions. However, the subsequent hydrolysis of the succinimide ring is pH-dependent. Under acidic conditions, hydrolysis tends to favor the formation of the α-aspartyl product. In neutral to alkaline solutions, the formation of the β-aspartyl (isoaspartyl) product is often favored, with isoAsp:Asp ratios of approximately 3:1 being commonly observed.[11] Therefore, careful control of pH throughout the synthesis and purification process is essential for maximizing the desired regioselectivity.[12]

Q4: Are there specific amino acid sequences that are more prone to this side reaction?

A4: Yes, the amino acid residue on the C-terminal side of the aspartate has a significant impact. Residues with small, unhindered side chains, such as glycine, serine, and alanine, tend to accelerate the rate of succinimide formation due to increased conformational flexibility.[11] Conversely, bulky amino acids on the C-terminal side can sterically hinder the cyclization process.[11]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during N-alkyl aspartate cyclization.

Observed Problem Probable Cause(s) Recommended Solution(s)
Low yield of desired α-isomer and high proportion of β-isomer. 1. Inappropriate pH: Reaction or purification conditions are in the neutral to basic range, favoring β-isomer formation.[11] 2. Prolonged reaction/deprotection times: Extended exposure to conditions that promote cyclization. 3. High temperature: Increased temperature can accelerate the rate of succinimide formation.[13] 4. Sub-optimal solvent choice: The solvent may not effectively solvate the transition state, or it may promote aggregation.[14]1. Maintain acidic pH: Keep the pH below 4 during cleavage and purification steps where possible.[11] 2. Minimize reaction times: Optimize reaction conditions to reduce the time the peptide is exposed to cyclization-promoting environments. 3. Lower the temperature: Perform critical steps at reduced temperatures (e.g., 0°C or -15°C) to slow down the rate of aspartimide formation.[13] 4. Solvent screening: Experiment with different solvents or solvent mixtures. Aprotic polar solvents like DMF or NMP are common, but adding DMSO can sometimes disrupt aggregation.
Presence of a mass-neutral impurity that is difficult to separate by HPLC. 1. Aspartimide formation: The succinimide intermediate itself may be stable enough to be detected but co-elutes with the desired product.[5] 2. Racemization: The succinimide intermediate is prone to epimerization, leading to the formation of D-α- and D-β-aspartyl peptides.1. Optimize cleavage and workup: Use cleavage cocktails and purification conditions designed to minimize aspartimide formation. Adding HOBt to piperidine deprotection solutions in Fmoc synthesis can reduce this side reaction.[4] 2. Employ racemization-suppressing additives: Use additives like HOBt or Oxyma Pure with your coupling reagents.[15] 3. Analytical characterization: Use techniques like NMR or chiral amino acid analysis to confirm the presence of isoaspartate and D-isomers.[16][17][18][19][20]
Incomplete reaction or low coupling efficiency at the N-alkyl aspartate residue. 1. Steric hindrance: The N-alkyl group and/or the adjacent amino acid residues are sterically bulky, impeding the coupling reaction.[7][21] 2. Aggregation: The peptide sequence is prone to aggregation on the solid support, limiting reagent access.[4]1. Use a more powerful coupling reagent: Employ highly efficient coupling reagents like HATU, HCTU, or COMU. 2. Increase reaction time and/or temperature: Allow for longer coupling times or perform the coupling at a slightly elevated temperature.[4] 3. Double coupling: Perform the coupling step twice to ensure complete reaction.[5] 4. Disrupt aggregation: Switch to a solvent like NMP or add chaotropic salts.[4]

Part 3: Experimental Protocols & Methodologies

This section provides detailed protocols for key experimental procedures aimed at controlling regioselectivity.

Protocol 1: Optimized Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) to Minimize Aspartimide Formation

This protocol incorporates best practices to suppress the formation of the succinimide intermediate during Fmoc-SPPS.

Materials:

  • Fmoc-Asp(OMpe)-OH or other protected aspartic acid derivative designed to reduce aspartimide formation.

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling reagent: HBTU/HOBt or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF with 0.1 M HOBt

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with the deprotection solution (20% piperidine, 0.1 M HOBt in DMF) for 5 minutes, then repeat with a fresh portion of the solution for 15 minutes. The addition of HOBt helps to suppress aspartimide formation during deprotection.[4]

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Pre-activate a 4-fold molar excess of the Fmoc-amino acid with a 3.9-fold molar excess of HBTU/HATU and a 6-fold molar excess of DIPEA in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • For the coupling of the amino acid following the N-alkyl aspartate, consider a double coupling to ensure high efficiency.[5]

  • Washing: Wash the resin as described in step 3.

  • Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: Perform the final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

Protocol 2: Analytical Characterization of α- and β-Aspartyl Isomers by RP-HPLC and Mass Spectrometry

Objective: To separate and identify the desired α-aspartyl peptide from the isomeric β-aspartyl peptide.

Instrumentation:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.

  • Mass Spectrometer (e.g., ESI-MS) coupled to the HPLC.

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC Method Development:

    • Start with a shallow gradient of acetonitrile in water (both containing 0.1% TFA). For example, a gradient of 5-45% acetonitrile over 40 minutes.

    • The α- and β-isomers are often separable by RP-HPLC, although the resolution may be challenging.[17] The β-isomer is typically more polar and may elute slightly earlier than the α-isomer.

  • Mass Spectrometry Analysis:

    • The α- and β-isomers will have the same mass-to-charge ratio (m/z) as they are isomers.[5]

    • Collect the fractions corresponding to the two peaks.

  • Confirmation of Isomer Identity:

    • The identity of the peaks can be confirmed by enzymatic digestion with an enzyme specific for α-peptide bonds, such as carboxypeptidase Y. The α-isomer will be digested, while the β-isomer will be resistant.

    • Alternatively, NMR spectroscopy can be used to definitively distinguish between the two isomers based on characteristic chemical shifts.[16]

Part 4: Visualizations

Mechanism of N-Alkyl Aspartate Cyclization and Isomerization

G cluster_0 Reaction Pathway A N-Alkyl α-Aspartyl Peptide B Deprotonation of Backbone Amide A->B Base (e.g., Piperidine) C Succinimide Intermediate (Aspartimide) B->C Intramolecular Nucleophilic Attack D α-Carbonyl Hydrolysis C->D H₂O / H⁺ E β-Carbonyl Hydrolysis C->E H₂O / OH⁻ F N-Alkyl α-Aspartyl Peptide (Regenerated) D->F G N-Alkyl β-Aspartyl Peptide (Isoaspartate) E->G

Caption: Mechanism of succinimide formation and subsequent hydrolysis.

Troubleshooting Workflow for Poor Regioselectivity

G cluster_1 Troubleshooting Logic start High β-Isomer Content Detected by HPLC/MS q1 Check pH of Cleavage and Purification start->q1 a1_yes pH > 6? q1->a1_yes Yes a1_no pH < 6 q1->a1_no No sol1 Acidify Conditions (e.g., 0.1% TFA) a1_yes->sol1 q2 Review Synthesis Parameters a1_no->q2 end Improved Regioselectivity sol1->end a2_high_temp High Temp or Prolonged Deprotection? q2->a2_high_temp Yes q3 Examine Sequence q2->q3 No sol2 Reduce Temperature and Deprotection Time a2_high_temp->sol2 sol2->end a3_prone Asp is followed by Gly, Ser, Ala? q3->a3_prone Yes q3->end No sol3 Use Protected Asp Derivative (e.g., Asp(OMpe)) a3_prone->sol3 sol3->end

Caption: A decision tree for troubleshooting poor regioselectivity.

References

  • Takahashi, O., Kirikoshi, R. (2014). Intramolecular cyclization of aspartic acid residues assisted by three water molecules: A density functional theory study. Computational Science & Discovery, 7(1), 015005. [Link]

  • Capasso, S., Mazzarella, L., Sica, F., Zagari, A. (1998). Kinetics and mechanism of succinimide ring formation in the deamidation process of asparagine residues. Journal of the Chemical Society, Perkin Transactions 2, (1), 87-91. [Link]

  • Ge, H., et al. (2025). Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18. Organic Process Research & Development. [Link]

  • Oliyai, C., Borchardt, R. T. (1994). Chemical Pathways of Peptide Degradation. VI. Effect of the Primary Sequence on the Pathways of Degradation of Aspartyl Residues in Model Hexapeptides. Pharmaceutical Research, 11(6), 901-908. [Link]

  • Takahashi, O., Kirikoshi, R., Oda, A. (2021). Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase. International Journal of Molecular Sciences, 22(2), 509. [Link]

  • Paprocki, M. P., Sørensen, K. K., Jensen, K. J. (2025). pH Controlled Transient Cyclization of Peptides for Increased Stability towards Oral Delivery. Chemistry – A European Journal, 31(11), e202403503. [Link]

  • AAPH, et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Emery Pharma. (2015). Separation and Identification of alpha- and beta-glycopyranoside anomers. [Link]

  • Fujii, N., et al. (2015). Quantitative analysis of isomeric (l-α-, l-β-, D-α-, D-β-) aspartyl residues in proteins from elderly donors. Journal of Pharmaceutical and Biomedical Analysis, 114, 173-181. [Link]

  • Chemazon Official. (2023). How to identify alpha and beta anomer, D and L notation | Monosaccharide | Carbohydrates. YouTube. [Link]

  • Chemistry Stack Exchange. (2024). are there any analytical techniques that differentiate alpha and beta sugars?. [Link]

  • Lauer, J. L., et al. (2002). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. Journal of Peptide Research, 59(5), 242-249. [Link]

  • Chen, H., Zhang, Q. (2023). Native Peptide Cyclization, Sequential Chemoselective Amidation in Water. Journal of the American Chemical Society, 145(50), 27218-27224. [Link]

  • Widmer, A., et al. (2021). Detecting aspartate isomerization and backbone cleavage after aspartate in intact proteins by NMR spectroscopy. ResearchGate. [Link]

Sources

Validation & Comparative

Enzyme Inhibition & Pharmacological Profile: N-butyl-DL-aspartic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biochemical and pharmacological profile of N-butyl-DL-aspartic acid , focusing on its functional inhibition characteristics at the NMDA receptor complex and its specificity profile against metabolic enzymes.

Executive Summary

This compound (N-butyl-Asp) is a sterically modified derivative of aspartic acid characterized by a hydrophobic butyl chain attached to the


-amino group. Unlike its parent compound L-aspartate (a primary excitatory neurotransmitter and metabolic substrate), N-butyl-Asp exhibits a distinct profile defined by partial agonism  at the N-methyl-D-aspartate (NMDA) receptor and selective exclusion from specific aspartate-processing metalloenzymes.
  • Primary Mechanism: Functional inhibition of NMDA receptor maximal activation (Partial Agonist).

  • Key Application: Anticonvulsant research; probing steric tolerance of glutamate binding sites.

  • Specificity: Non-inhibitory toward

    
    -aminolevulinic acid dehydratase (ALAD), distinguishing it from other branched-chain aspartate analogs.
    

Mechanism of Action: NMDA Receptor Partial Agonism

While often categorized broadly in inhibition studies, this compound functions primarily as a partial agonist at the glutamate recognition site of the NMDA receptor. This results in a unique "functional inhibition" profile in physiological systems.

The "Functional Inhibition" Effect

In the presence of a full agonist (like endogenous L-glutamate), a partial agonist acts as a competitive antagonist. N-butyl-Asp competes for the same binding site but induces a conformational change that opens the ion channel with lower efficacy (lower


).
  • In the absence of Glutamate: N-butyl-Asp activates the receptor to a sub-maximal level (e.g., 20-40% of max current).

  • In the presence of Glutamate (High Concentration): N-butyl-Asp displaces glutamate. Since its intrinsic efficacy is lower, the net ion flux decreases, effectively inhibiting the system.

Structural Basis of Interaction

The N-butyl group introduces significant steric bulk compared to the native amine.

  • Binding: The distal carboxyl groups anchor the molecule via Arg/Thr residues in the ligand-binding domain (LBD).

  • Gating Failure: The butyl tail likely prevents the full "clam-shell" closure of the LBD required for maximal channel opening, trapping the receptor in a "partial" or "desensitized-like" state.

Pathway Visualization

The following diagram illustrates the competitive dynamics at the NMDA receptor.

NMDA_Partial_Agonism cluster_mechanism Functional Inhibition Mechanism Glutamate L-Glutamate (Full Agonist) Receptor_Open NMDA Receptor (Fully Open State) High Ca2+ Influx Glutamate->Receptor_Open High Efficacy Binding N_Butyl_Asp This compound (Partial Agonist) N_Butyl_Asp->Glutamate Competes for Binding Site Receptor_Partial NMDA Receptor (Partially Open State) Low Ca2+ Influx N_Butyl_Asp->Receptor_Partial Low Efficacy Binding Cell_Response Excitotoxicity / Seizure Receptor_Open->Cell_Response Maximal Activation Cell_Protection Neuroprotection / Anticonvulsant Effect Receptor_Partial->Cell_Protection Sub-maximal Activation

Caption: N-butyl-Asp competes with Glutamate, shifting the receptor population to a low-conductance state, thereby reducing net excitotoxicity.

Comparative Profile: N-butyl-Asp vs. Standard Ligands

The following table contrasts this compound with standard NMDA receptor ligands and enzyme inhibitors.

FeatureThis compound L-Glutamate (Endogenous)D-AP5 (Standard Antagonist)PALA (Transition State Analog)
Primary Target NMDA Receptor (Glu Site)NMDA Receptor (Glu Site)NMDA Receptor (Glu Site)Aspartate Carbamoyltransferase
Activity Type Partial Agonist Full AgonistCompetitive AntagonistTransition State Inhibitor
Intrinsic Efficacy Low (~20-40%)High (100%)Zero (0%)N/A
Physiological Effect Anticonvulsant / NeuroprotectiveExcitatory / Neurotoxic (in excess)Sedative / AmnesticCytostatic (Pyrimidine block)
Steric Bulk High (Butyl chain)Low (Primary amine)High (Phosphonate group)High (Phosphonacetyl group)
Specificity Note: ALAD Inhibition

Unlike some branched-chain amino acid derivatives, This compound does NOT inhibit


-aminolevulinic acid dehydratase (ALAD) .
  • Significance: This serves as a critical negative control. While ALAD is sensitive to succinylacetone and other keto-acid analogs, the N-butyl substitution on aspartate does not provide the necessary chelation geometry to disrupt the active site zinc/magnesium centers of ALAD. This confirms that N-butyl-Asp is not a promiscuous metalloenzyme inhibitor.

Experimental Protocols

Protocol A: Measuring Functional Inhibition (Electrophysiology)

Objective: To determine the relative efficacy and inhibitory potential of N-butyl-Asp against Glutamate.

  • Preparation:

    • System: Whole-cell patch-clamp recording of hippocampal neurons or HEK293 cells expressing NR1/NR2B subunits.

    • Buffer: Mg²⁺-free extracellular solution (to relieve voltage-dependent block).

    • Stock Solution: Dissolve this compound in water (pH adjusted to 7.4 with NaOH).

  • Baseline Establishment:

    • Apply 10 µM Glycine (co-agonist) continuously.

    • Apply 100 µM L-Glutamate for 2 seconds to establish

      
       (Maximal Current). Wash for 30s.
      
  • Agonist Profiling:

    • Apply 100 µM N-butyl-Asp alone. Record current (

      
      ).
      
    • Calculate Efficacy:

      
      .
      
  • Inhibition Assay (Competition):

    • Co-apply 100 µM L-Glutamate + Increasing concentrations of N-butyl-Asp (10 µM – 1 mM).

    • Observe the dose-dependent reduction in steady-state current as the partial agonist displaces the full agonist.

Protocol B: Biocatalytic Synthesis (Source Verification)

Objective: To synthesize high-purity N-butyl-Asp using engineered enzymes (demonstrating its steric compatibility with specific active sites).

  • Enzyme: Engineered Aspartate Ammonia-Lyase (AspB) (Variant: M4).

  • Reagents: Fumarate (100 mM), n-Butylamine (500 mM).

  • Reaction Conditions:

    • Incubate substrates with purified AspB-M4 enzyme (1 mg/mL) in 50 mM CAPS buffer (pH 10.5).

    • Maintain temperature at 37°C for 24 hours.

    • Mechanism: The enzyme catalyzes the hydroamination of fumarate with n-butylamine.

    • Purification: Acidify to pH 3.0, extract, and crystallize.

    • Note: The ability of this engineered enzyme to synthesize N-butyl-Asp confirms the molecule's ability to fit into modified aspartate-binding pockets, validating its potential as a scaffold for inhibitor design.

References

  • Piotrovsky, L. B., et al. (2010). Convulsive and anticonvulsive properties of N-alkyl-substituted DL-aspartic acid derivatives. ResearchGate.

  • Wu, S., et al. (2021). New Additions to the Arsenal of Biocatalysts for Noncanonical Amino Acid Synthesis. NIH PubMed Central.

  • Senior, N. M. (1996).[1] Investigation of the structure and function of 5-aminolaevulinic acid dehydratases. UCL Discovery.

  • Olverman, H. J., et al. (1988). Structure-activity relations of N-methyl-D-aspartate receptor ligands as studied by their inhibition of [3H]D-2-amino-5-phosphonopentanoic acid binding in rat brain membranes. Neuroscience.

Sources

A Senior Application Scientist's Guide to the Characterization of N-butyl-DL-aspartic Acid Impurities: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of a compound is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for the characterization of impurities in N-butyl-DL-aspartic acid. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to impurity profiling.

Understanding the Impurity Landscape: Insights from Synthesis

A critical first step in any impurity characterization is to understand the potential sources of these impurities. This compound is commonly synthesized via a Michael addition reaction. This synthetic route, while effective, can introduce a predictable profile of impurities that must be monitored and controlled.

A likely synthesis involves the reaction of DL-aspartic acid with a butylating agent, or the addition of n-butylamine to a derivative of maleic or fumaric acid.[1][2] Based on this, we can anticipate the following potential impurities:

  • Unreacted Starting Materials: Residual DL-aspartic acid, n-butylamine, or derivatives of maleic/fumaric acid.

  • Diastereomers: As the starting material is a racemic mixture (DL-aspartic acid), the final product will consist of a mixture of (R)-N-butyl-aspartic acid and (S)-N-butyl-aspartic acid. While not technically impurities in the traditional sense, their ratio is a critical quality attribute.

  • Over-alkylation Products: Formation of N,N-dibutyl-DL-aspartic acid.

  • Positional Isomers: If the reaction is not perfectly regioselective, minor amounts of byproducts may form.

  • Byproducts of Side Reactions: Potential for succinimide formation, particularly under certain pH and temperature conditions.[3]

  • Degradation Products: Impurities can also arise from the degradation of the final product during storage or handling.

This predictive analysis of potential impurities is crucial for selecting the most appropriate analytical techniques and for developing methods with the required specificity and sensitivity.

A Comparative Analysis of Key Analytical Techniques

The characterization of this compound and its impurities necessitates a multi-faceted analytical approach. Here, we compare the three most powerful techniques in the analytical chemist's arsenal: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is an indispensable tool for the separation and quantification of non-volatile and thermally labile compounds like amino acids and their derivatives.[4] Its versatility, sensitivity, and adaptability make it the primary choice for impurity profiling.

Key Strengths for this compound Analysis:

  • Versatility in Separation Modes: A variety of HPLC modes can be employed, including reversed-phase, ion-exchange, and chiral chromatography.[5]

  • High Sensitivity: With appropriate detectors, HPLC can detect impurities at very low levels.[6]

  • Quantitative Accuracy: HPLC provides excellent quantitative performance, crucial for determining the levels of identified impurities.

Choosing the Right HPLC Method:

The choice of HPLC method is dictated by the specific impurities being targeted.

  • Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode and is well-suited for separating compounds with differing hydrophobicity. An RP-HPLC method can effectively separate this compound from less polar impurities like over-alkylation products and more polar impurities like unreacted DL-aspartic acid. The use of mass spectrometry-compatible mobile phases, such as those containing formic acid, is preferable for impurity identification.[6]

  • Chiral HPLC: To separate the D- and L-enantiomers of N-butyl-aspartic acid, a chiral stationary phase (CSP) is required.[5][7] This is critical for determining the enantiomeric ratio of the final product. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used for the direct analysis of amino acid enantiomers.

  • Ion-Exchange Chromatography (IEC): IEC can be effective for separating charged species, such as amino acids, from neutral or differently charged impurities.

Detection Techniques for Enhanced Characterization:

The choice of detector significantly impacts the information obtained from an HPLC analysis.

  • UV-Visible (UV-Vis) Detection: While this compound lacks a strong chromophore, UV detection at low wavelengths (around 210 nm) can be used. However, its sensitivity may be limited for certain impurities.

  • Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD): These are universal detectors that are not dependent on the chromophoric properties of the analyte, making them excellent choices for detecting unknown impurities and for quantifying compounds that lack a UV chromophore.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides the highest level of specificity and allows for the identification of unknown impurities by providing molecular weight and fragmentation information.[6][8]

Experimental Protocol: Chiral HPLC-UV/MS for Enantiomeric Purity

Objective: To separate and quantify the D- and L-enantiomers of N-butyl-aspartic acid and identify other impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven.

  • UV-Vis detector.

  • Mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Chiral Stationary Phase (CSP) column suitable for amino acid enantiomers (e.g., a macrocyclic glycopeptide-based column).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 5 µL.

  • UV Detection: 210 nm.

  • MS Detection: ESI in positive ion mode, scanning a mass range of m/z 100-1000.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase A to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Analysis:

  • Identify the peaks corresponding to the D- and L-enantiomers based on their retention times (if standards are available) or by comparing with literature data for similar compounds.

  • Determine the enantiomeric ratio by integrating the peak areas of the two enantiomers.

  • Analyze the mass spectra of any impurity peaks to propose their structures based on their mass-to-charge ratio and fragmentation patterns.

Causality Behind Choices:

  • The use of a chiral stationary phase is non-negotiable for separating enantiomers.

  • A formic acid-based mobile phase is chosen for its compatibility with mass spectrometry, which is essential for impurity identification.[6]

  • Gradient elution is employed to ensure the separation of impurities with a wide range of polarities.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like amino acids, derivatization is necessary to increase their volatility.[9]

Key Strengths for this compound Analysis:

  • High Resolution: Capillary GC columns provide excellent separation efficiency.

  • High Sensitivity: MS detection allows for the detection of trace-level impurities.

  • Structural Information: The mass spectra provide valuable information for the identification of unknown compounds.

Derivatization: A Critical Step:

The choice of derivatization reagent is crucial for successful GC-MS analysis of amino acids.[10] Common derivatization strategies include:

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with active hydrogens to form volatile silyl derivatives.

  • Acylation followed by Esterification: This two-step process can also be used to create volatile derivatives.

Comparison with HPLC:

While GC-MS can be a powerful tool, it has some drawbacks compared to HPLC for this application:

  • Derivatization Requirement: The need for derivatization adds an extra step to the sample preparation, which can be a source of error and may not be suitable for all impurities.[4]

  • Thermal Lability: Some impurities may be thermally labile and could degrade in the hot GC injector.

  • Limited to Volatilizable Compounds: Non-volatile impurities will not be detected.

Experimental Protocol: GC-MS Analysis of Potential Volatile Impurities

Objective: To identify and quantify volatile impurities, such as residual starting materials or byproducts from the synthesis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Autosampler.

Derivatization Procedure (Silylation):

  • Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.

  • Add 100 µL of a silylation reagent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 600.

Data Analysis:

  • Identify peaks by comparing their mass spectra with a library of known compounds (e.g., NIST library).

  • Quantify impurities using an internal standard if necessary.

Causality Behind Choices:

  • Silylation is a common and effective derivatization method for amino acids, making them amenable to GC analysis.

  • The temperature program is designed to separate a range of volatile compounds with different boiling points.

  • Electron ionization provides reproducible fragmentation patterns that are useful for library searching and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules.[11] It provides detailed information about the chemical environment of each atom in a molecule, making it invaluable for identifying and characterizing impurities.

Key Strengths for this compound Analysis:

  • Definitive Structural Information: Provides detailed information about the connectivity and stereochemistry of molecules.[12][13]

  • Non-destructive: The sample can be recovered after analysis.

  • Quantitative: Can be used for quantitative analysis (qNMR) without the need for identical reference standards for each impurity.

Applications in Impurity Characterization:

  • ¹H NMR: Provides information about the number and types of protons in a molecule, as well as their connectivity. It can be used to identify the main component and to detect the presence of impurities.

  • ¹³C NMR: Provides information about the carbon skeleton of a molecule.[12]

  • 2D NMR (e.g., COSY, HSQC, HMBC): These techniques provide information about the connectivity between protons and carbons, which is essential for the complete structural elucidation of unknown impurities.[14]

Comparison with Chromatographic Techniques:

  • Lower Sensitivity: NMR is generally less sensitive than HPLC-MS or GC-MS, making it less suitable for detecting trace-level impurities.

  • Complex Spectra: The NMR spectra of mixtures can be complex and difficult to interpret, especially if the impurities are structurally similar to the main component.

Experimental Protocol: ¹H and ¹³C NMR for Structural Confirmation and Impurity Identification

Objective: To confirm the structure of this compound and to identify and structurally characterize any significant impurities.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 10-20 mg of the this compound sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is desired.

NMR Experiments:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a standard one-dimensional carbon spectrum (proton-decoupled).

  • 2D NMR (if necessary): If unknown impurities are detected, acquire 2D NMR spectra (COSY, HSQC, HMBC) to elucidate their structures.

Data Analysis:

  • Assign the signals in the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.

  • Identify any additional signals that do not belong to the main component.

  • Use the chemical shifts, coupling constants, and 2D NMR correlations to propose structures for the observed impurities.

Causality Behind Choices:

  • The choice of a high-field NMR spectrometer provides better resolution and sensitivity.

  • The selection of the deuterated solvent depends on the solubility of the sample and the desired chemical shift range.

  • 2D NMR experiments are essential for unambiguously determining the structure of unknown impurities.

Data Presentation and Comparison

To facilitate a clear comparison of the analytical techniques, the following tables summarize their key performance attributes for the characterization of this compound impurities.

Table 1: Comparison of Analytical Techniques for Impurity Profiling

FeatureHPLC-UV/MSGC-MSNMR
Principle Separation based on polarity and/or chirality, with mass-based detection.Separation based on volatility, with mass-based detection.Detection of nuclear spin transitions in a magnetic field.
Sample Volatility Not required.Required (derivatization needed).Not required.
Sensitivity High to very high.Very high.Moderate.
Specificity High (with MS).Very high.Very high.
Quantitative Yes (with standards).Yes (with standards).Yes (qNMR).
Impurity Identification Excellent (MS fragmentation).Excellent (MS library matching).Excellent (structural elucidation).
Throughput High.Moderate (due to derivatization).Low.
Best For Routine purity testing, enantiomeric ratio, non-volatile impurities.Volatile impurities, screening for known volatile byproducts.Definitive structural confirmation, characterization of unknown impurities.

Visualizing the Workflow: A Logical Approach to Impurity Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of impurities in this compound.

Impurity_Characterization_Workflow cluster_synthesis Synthesis & Prediction cluster_analysis Analytical Characterization cluster_results Results & Reporting synthesis Synthesis of This compound prediction Predict Potential Impurities (Starting materials, byproducts, isomers) synthesis->prediction Leads to hplc HPLC-UV/MS (Purity & Chiral Ratio) prediction->hplc Guides method development gcms GC-MS (Volatile Impurities) prediction->gcms Guides method development identification Impurity Identification hplc->identification quantification Impurity Quantification hplc->quantification gcms->identification nmr NMR (Structural Elucidation) nmr->identification Confirms structure report Comprehensive Certificate of Analysis identification->report quantification->report

Caption: A logical workflow for the characterization of this compound impurities.

Conclusion: An Integrated Approach for Comprehensive Characterization

The effective characterization of impurities in this compound requires a strategic and integrated analytical approach. No single technique can provide all the necessary information.

  • HPLC, particularly when coupled with mass spectrometry, stands out as the primary technique for routine purity assessment, chiral separation, and the detection of a broad range of non-volatile impurities.

  • GC-MS serves as a valuable complementary technique for the specific analysis of volatile and semi-volatile impurities that may be present from the synthetic process.

  • NMR spectroscopy is the ultimate tool for the definitive structural elucidation of unknown impurities and for providing unambiguous confirmation of the desired product's structure.

By understanding the potential impurity profile based on the synthesis and by judiciously applying a combination of these powerful analytical techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of this compound.

References

  • SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Journal of the Indian Chemical Society. (n.d.). Chiral Separation of Aspartic Acid by Thin-Layer Chromatography. Retrieved from [Link]

  • Agilent. (2020, November 10). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from [Link]

  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR Data of l-Aspartic Acid and l-Aspartic acid Ln 3+ Complexes δ (ppm). Retrieved from [Link]

  • ResearchGate. (2021, June 7). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Retrieved from [Link]

  • MDPI. (2022, October 10). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for syntheses of N-methyl-DL-aspartic acid derivatives. Retrieved from [Link]

  • Kaspar, H., et al. (2009). Amino acid analysis in biological fluids by GC-MS. Doktorarbeit, Naturwissenschaftlichen Fakultät III – Biologie und Vorklinische Medizin der Universität Regensburg.
  • PubMed. (n.d.). Methods for syntheses of N-methyl-DL-aspartic acid derivatives. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

  • Taylor & Francis Online. (2016, June 27). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]

  • PubMed. (2009, July 1). Urinary amino acid analysis: a comparison of iTRAQ-LC-MS/MS, GC-MS, and amino acid analyzer. Retrieved from [Link]

  • ResearchGate. (2021, June 7). Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review. Retrieved from [Link]

  • ChemRxiv. (n.d.). A General and Efficient Synthesis of Aspartic Acid-Rich LA Domain Peptides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (+-)-Aspartic Acid. Retrieved from [Link]

  • ResearchGate. (2023, March 14). GC-MS or HPLC for quantitative measurement of amino acids in feed samples? Retrieved from [Link]

  • Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • Scribd. (n.d.). HPLC and GC-MS Amino Acid Derivatization. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • MDPI. (n.d.). Sweet Dreams (Are Made of This): A Review and Perspectives on Aspartic Acid Production. Retrieved from [Link]

  • MDPI. (n.d.). Investigation of Impurities in Peptide Pools. Retrieved from [Link]

  • ResearchGate. (2015, August 5). Amino acid analysis using chromatography–mass spectrometry: An inter platform comparison study. Retrieved from [Link]

  • PeerJ. (n.d.). 1 NMR spectra and HPLC chromatograms. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal and Waste Management of N-Butyl-DL-aspartic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work demands not only innovation but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a cornerstone of this commitment. This guide provides a detailed, step-by-step framework for the disposal of N-Butyl-DL-aspartic acid, moving beyond simple instructions to explain the scientific rationale behind each procedure. Our goal is to empower your laboratory with a self-validating system for waste management that ensures safety, compliance, and operational excellence.

Hazard Assessment & Chemical Profile

Before any disposal protocol can be established, a thorough understanding of the substance is critical. This compound is a derivative of the naturally occurring amino acid, aspartic acid. While Safety Data Sheets (SDS) for the specific N-butyl derivative are not widely available, we can infer its primary characteristics from the parent compound, DL-Aspartic acid, and the influence of the N-butyl group.

The parent compound, DL-aspartic acid, is not classified as a hazardous substance.[1] It is readily biodegradable and does not significantly accumulate in organisms.[2][3] The addition of the butyl group will slightly decrease its water solubility and increase its organic character, but it is unlikely to elevate it to a hazardous waste classification under the Resource Conservation and Recovery Act (RCRA) unless it is mixed with a listed hazardous chemical.

The primary operational hazards are physical. As a crystalline powder, it can generate dust, which should not be inhaled, and can cause minor mechanical irritation to the eyes.[4][5] While combustible, it is not readily flammable.[3] However, in the event of a fire, it can decompose to produce hazardous combustion byproducts, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3][6]

Causality: The responsibility for waste determination rests with the generator—your laboratory.[7] Characterizing the waste accurately ensures it is managed in the most appropriate and cost-effective manner, preventing the unnecessary expense of hazardous waste disposal while guaranteeing that truly hazardous contaminated waste is handled correctly.

Table 1: Key Safety & Disposal-Relevant Properties

PropertyValue/CharacteristicRationale for Disposal Protocol
Physical State Solid (Crystalline Powder)Requires dust control measures during handling and collection.[2][3]
Hazards Not classified as hazardous.[1] Potential for eye and respiratory irritation from dust.[4]Standard Personal Protective Equipment (PPE) is sufficient. Waste is likely non-hazardous unless contaminated.
Combustibility Combustible, but will not ignite readily.[3]Store away from ignition sources. Firefighting measures should be coordinated with the surroundings.[3]
Biodegradability The parent compound is readily biodegradable.[2]This property supports disposal via non-hazardous landfill where permitted, as environmental persistence is low.
Incompatibilities Strong oxidizing agents.[5]Waste must be segregated from incompatible chemicals to prevent hazardous reactions.

Immediate Safety Protocols & Spill Management

Adherence to proper safety procedures is the first line of defense against chemical exposure. These protocols should be integral to your laboratory's Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[8][9]

Required Personal Protective Equipment (PPE)
  • Eye Protection: Wear safety glasses with side shields or goggles (compliant with EN 166 or ANSI Z87.1).[10] This prevents irritation from airborne dust particles.

  • Hand Protection: Use standard laboratory gloves (e.g., nitrile). Inspect gloves before use.[10] This minimizes skin contact, and good hygiene practice dictates minimizing all chemical exposure.[4]

  • Body Protection: A standard lab coat is required to protect clothing and skin.[6]

  • Respiratory Protection: Under normal handling conditions with adequate ventilation, a respirator is not required. If significant dust is generated, use a particulate filter respirator (e.g., N95).[2][6]

Protocol for Minor Spill Cleanup

For small, incidental spills of solid this compound:

  • Restrict Access: Ensure the immediate area is clear of personnel.

  • Don PPE: Wear the appropriate PPE as listed above.

  • Contain & Collect: Gently sweep or scoop the solid material to avoid creating dust.[2][3] Place the collected material into a clearly labeled, sealable container for waste disposal.

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel.

  • Dispose: The collected spill material and cleaning supplies should be placed in the designated solid waste container for this compound.

Waste Segregation & Collection Workflow

Proper segregation at the point of generation—the "satellite accumulation area" in your lab—is the most critical step in an effective waste management program.[7][11] Mixing non-hazardous waste with a regulated hazardous chemical forces the entire mixture to be managed as hazardous waste.

Diagram 1: Decision Workflow for this compound Waste

Waste_Segregation_Workflow cluster_generation Waste Generation Point cluster_decision Characterization cluster_pathways Disposal Pathways Waste This compound Waste Generated (e.g., excess, spill, contaminated item) Decision Is the waste mixed with any listed hazardous substance? (e.g., halogenated solvents, heavy metals) Waste->Decision NonHaz Non-Hazardous Waste Stream Decision->NonHaz  No Haz Hazardous Waste Stream (Follow RCRA Guidelines) Decision->Haz  Yes SolidContainer Label & Collect in 'Non-Hazardous Solid Waste' Container NonHaz->SolidContainer HazContainer Label & Collect in appropriate 'Hazardous Waste' Container (e.g., Halogenated Solvents) Haz->HazContainer EHS Consult EHS & Chemical Hygiene Plan for final disposal (Landfill/Incineration) SolidContainer->EHS HazContainer->EHS

Caption: Waste characterization and segregation decision tree.

Protocol for Collecting Uncontaminated Solid Waste

This applies to excess, expired, or spilled pure this compound.

  • Prepare Container: Obtain a designated, chemically compatible waste container (e.g., a wide-mouth polyethylene jar). It must be clean, dry, and have a secure, screw-top lid.[11]

  • Label Container: Before adding any waste, label the container clearly with "Waste: this compound" and the accumulation start date.

  • Transfer Waste: Carefully transfer the solid waste into the container using a scoop or funnel. Minimize dust formation.

  • Seal and Store: Securely close the container. Store it in your lab's designated satellite accumulation area, away from incompatible materials.[7]

Protocol for Collecting Contaminated Waste

This applies to items like contaminated gloves, weigh boats, or paper towels.

  • Segregate: Do not mix potentially hazardous contaminated items with regular trash.

  • Collect: Place these items into the same designated solid waste container as the pure chemical.

  • Hazardous Contamination: If the material is contaminated with a listed hazardous waste (e.g., methylene chloride, a common F-listed solvent), it must be placed in the appropriate hazardous waste stream container for that specific contaminant.[7] This is a critical control point.

Final Disposal Pathways

The final disposal of the accumulated waste must be conducted in accordance with local, state, and federal regulations and coordinated through your institution's Environmental Health & Safety (EHS) office.

  • Consult EHS: Your EHS department is the final authority on disposal procedures. They will have established relationships with certified waste management vendors and will provide specific instructions for pickup and disposal.[2][3]

  • Non-Hazardous Disposal: For pure, uncontaminated this compound, the most likely disposal route is via a licensed solid waste landfill or through incineration at a non-hazardous waste facility.[12] Do not dispose of this chemical down the drain.[2][3]

  • Hazardous (Contaminated) Disposal: If the waste has been designated as hazardous due to contamination, it will be managed through a licensed hazardous waste vendor. This often involves "lab packing," where compatible wastes are packaged in larger drums for safe transport and disposal, typically via incineration.[13]

  • Empty Containers: Completely empty containers of this compound can typically be recycled or disposed of as regular solid waste, after being triple-rinsed if they previously held a P-listed substance (which this is not).[3][7]

Regulatory & Compliance Framework

All laboratory operations in the United States are governed by key regulations that dictate chemical handling and waste disposal.

  • OSHA 29 CFR 1910.1450: "Occupational exposure to hazardous chemicals in laboratories." This standard mandates the creation of a Chemical Hygiene Plan (CHP).[14][15] Your CHP is your lab's primary document outlining procedures for safe handling and waste disposal.[8]

  • EPA 40 CFR Parts 260-273: These are the RCRA regulations that govern hazardous waste management. While this compound itself is not a listed waste, understanding these regulations is crucial for managing waste that becomes contaminated. The EPA also provides specific, alternative regulations for academic laboratories under Subpart K to streamline management.[16][17]

Trustworthiness through Compliance: The protocols in this guide are designed to align with these federal standards. However, local and state regulations can be more stringent. Therefore, the most critical, self-validating step in your process is to always operate under the guidance of your institution's approved Chemical Hygiene Plan and in direct consultation with your EHS office.

References

  • Safety Data Sheet: DL-Aspartic acid. Astech Ireland.

  • Safety Data Sheet: DL-Aspartic acid. Carl ROTH.

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).

  • D-Aspartic acid Safety Data Sheet. Santa Cruz Biotechnology, Inc.

  • DL-Aspartic acid Safety Data Sheet. Santa Cruz Biotechnology, Inc.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • DL-Aspartic acid Safety Data Sheet. Fisher Scientific.

  • Managing Hazardous Waste Generated in Laboratories. Ohio Environmental Protection Agency.

  • DL-Aspartic Acid Material Safety Data Sheet. Central Drug House (P) Ltd.

  • Material Safety Data Sheet DL-Aspartic Acid. Oxford Lab Fine Chem LLP.

  • L-Aspartic acid Safety Data Sheet. Sigma-Aldrich.

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Occupational Safety and Health Administration.

  • Laboratory Safety: OSHA Laboratory Standard. U.S. Occupational Safety and Health Administration.

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. National Center for Biotechnology Information (NCBI).

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • OSHA Laboratory Standard. Compliancy Group.

  • EHS Program Manual 5.2 - Waste Disposal Procedure. Weill Cornell Medicine.

  • The NIH Drain Discharge Guide. National Institutes of Health.

  • Disposal of amino acid nitrogen. ResearchGate.

  • OSHA Rules for Hazardous Chemicals. DuraLabel.

  • Anaerobic digestion. Wikipedia.

  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Safety Partners, LLC.

  • Utilization of amino acid for selective leaching of critical metals from spent hydrodesulfurization catalyst. National Center for Biotechnology Information (NCBI).

  • Amino acid metabolism: Disposal of Nitrogen. Doctor 2018.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Butyl-DL-aspartic acid
Reactant of Route 2
Reactant of Route 2
N-Butyl-DL-aspartic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.